
Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate is a complex organic compound with a unique structure characterized by multiple methoxy groups attached to a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through acid-catalyzed cyclization reactions.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester. This can be done using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functionality allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S,3S,4S,5R,6R)-3,4,5-trimethoxytetrahydro-2H-pyran-2-carboxylate: Lacks one methoxy group compared to the target compound.
Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxy-2H-pyran-2-carboxylate: Contains hydroxyl groups instead of methoxy groups.
Uniqueness
Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate is unique due to its specific arrangement of methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.
Propriétés
Formule moléculaire |
C11H20O7 |
|---|---|
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxyoxane-2-carboxylate |
InChI |
InChI=1S/C11H20O7/c1-13-6-7(14-2)9(15-3)11(17-5)18-8(6)10(12)16-4/h6-9,11H,1-5H3/t6-,7-,8-,9+,11+/m0/s1 |
Clé InChI |
BVSKSDAORSROHB-HTFKAIDBSA-N |
SMILES isomérique |
CO[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC)OC)C(=O)OC)OC |
SMILES canonique |
COC1C(C(OC(C1OC)OC)C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-3-isopropyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B15203772.png)

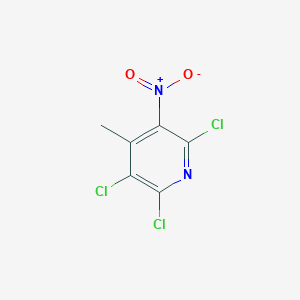
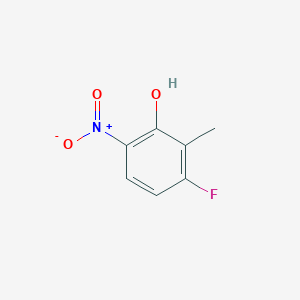
![Isoxazolo[5,4-b]pyridine-3-methanamine](/img/structure/B15203806.png)

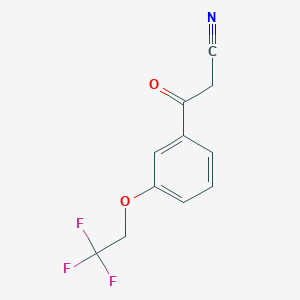
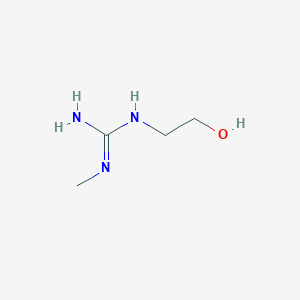
![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15203826.png)
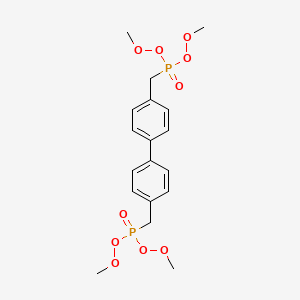
![6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203830.png)
![7-Iodo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15203835.png)
![Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride](/img/structure/B15203845.png)

